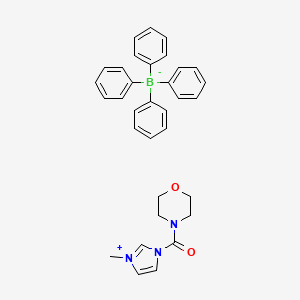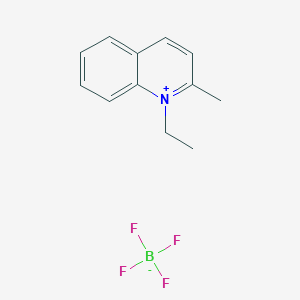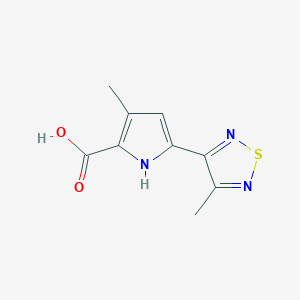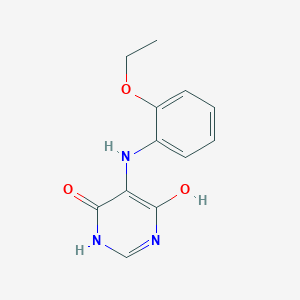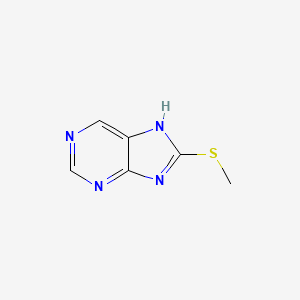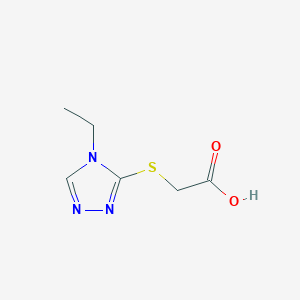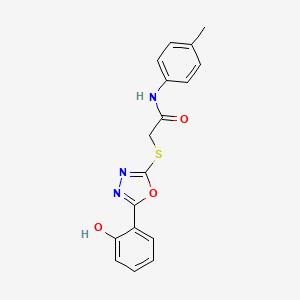
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(p-トリル)アセトアミドは、その独特の構造的特徴と潜在的な用途から、様々な科学研究分野で注目を集めている複雑な有機化合物です。この化合物は、オキサジアゾール環、ヒドロキシフェニル基、チオアセトアミド部分の存在を特徴としており、これらは化合物の多様な化学反応性と生物活性に貢献しています。
準備方法
合成経路と反応条件
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(p-トリル)アセトアミドの合成は、通常、容易に入手可能な前駆体から始めて、複数の段階を伴います。一般的な合成経路には、次の手順が含まれます。
オキサジアゾール環の形成: オキサジアゾール環は、ヒドラジドとカルボン酸誘導体を酸性または塩基性条件下で環化させることで合成できます。
チオエーテル形成: 次に、オキサジアゾール中間体をチオール化合物と反応させて、チオエーテル結合を導入します。
アセトアミド形成: 最後に、適切な条件下で、チオエーテル中間体をアセトアミド誘導体とカップリングさせて、目的の化合物を得ます。
工業生産方法
この化合物の工業生産には、収率と純度を向上させるために、上記の合成経路を最適化することが含まれる場合があります。これには、触媒の使用、制御された反応環境、再結晶またはクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(p-トリル)アセトアミドは、次のような様々な化学反応を起こします。
酸化: ヒドロキシフェニル基は、酸化されてキノン誘導体を形成することができます。
還元: 特定の条件下では、オキサジアゾール環を還元して、異なるヘテロ環化合物を得ることができます。
置換: チオエーテル結合は、求核置換反応を可能にし、様々な誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) が含まれます。
還元: 通常、水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの還元剤が使用されます。
置換: アルキルハライドやアミンなどの求核剤は、塩基性または酸性条件下で置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物には、キノン誘導体、還元されたヘテロ環、様々な置換されたチオエーテルが含まれます。
科学研究の応用
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(p-トリル)アセトアミドは、科学研究において幅広い用途を持っています。
化学: より複雑な分子の合成のためのビルディングブロックとして、また配位化学におけるリガンドとして使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性を示し、医薬品開発の候補となっています。
医学: その誘導体は、特に感染症やがんの治療における治療用途について研究されています。
産業: この化合物は、UV吸収剤やセンサーなどの特定の特性を持つ新素材の開発に使用されています。
科学的研究の応用
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its derivatives are being explored for therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as UV absorbers and sensors.
作用機序
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(p-トリル)アセトアミドの作用機序は、特定の分子標的と経路との相互作用を伴います。
分子標的: この化合物は、酵素や受容体に結合して、その活性を阻害したり、機能を調節したりすることができます。
関与する経路: 細胞増殖、アポトーシス、シグナル伝達に関与するなどの様々な細胞経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
2-(2-ヒドロキシフェニル)-2H-ベンゾトリアゾール: これらの化合物は、UV吸収剤としても使用され、類似の構造的特徴を持っています。
チオアセトアミド誘導体: チオアセトアミド部分を有する化合物は、類似の反応性と生物活性を持っています。
独自性
2-((5-(2-ヒドロキシフェニル)-1,3,4-オキサジアゾール-2-イル)チオ)-N-(p-トリル)アセトアミドは、オキサジアゾール環の存在によって独特であり、これにより明確な化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are also used as UV absorbers and have similar structural features.
Thioacetamide Derivatives: Compounds with thioacetamide moieties exhibit similar reactivity and biological activities.
Uniqueness
2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties
特性
分子式 |
C17H15N3O3S |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-11-6-8-12(9-7-11)18-15(22)10-24-17-20-19-16(23-17)13-4-2-3-5-14(13)21/h2-9,21H,10H2,1H3,(H,18,22) |
InChIキー |
FXQARWBWBVFCKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


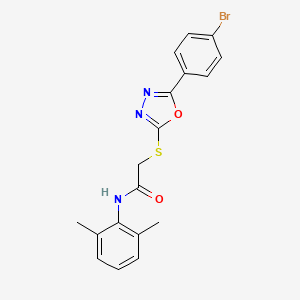
![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)

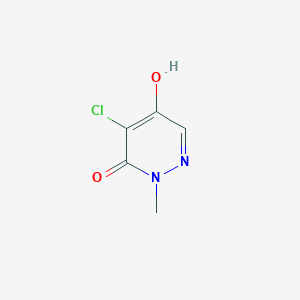
![(11b,16a)-21-(Acetyloxy)-16,17-[butylidenebis(oxy)]-11-hydroxy-pregna-1,4-diene-3,20-dione](/img/structure/B11770786.png)

